QZ59S-SSS - 945624-90-8

QZ59S-SSS

Catalog Number: EVT-1486589
CAS Number: 945624-90-8
Molecular Formula: C₂₄H₃₀N₆O₃S₃
Molecular Weight: 546.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

QZ59S-SSS is a cyclic trimeric compound derived from thiazole and designed to inhibit the efflux activity of human P-glycoprotein, a critical protein involved in drug transport across cell membranes. It is part of a broader class of compounds aimed at modulating drug resistance in cancer therapy by targeting P-glycoprotein, which often expels therapeutic agents from cells, thereby reducing their efficacy.

Source

The compound was synthesized and evaluated as part of research focusing on developing potent inhibitors of human P-glycoprotein. Studies have demonstrated that QZ59S-SSS exhibits significant inhibitory effects against this protein, making it a candidate for further investigation in pharmacological applications .

Classification

QZ59S-SSS belongs to the class of cyclic peptides and is characterized by its thiazole structure. It is specifically designed as a peptidomimetic oligomer, which mimics the structure and function of natural peptides while possessing enhanced stability and bioavailability.

Synthesis Analysis

Methods

The synthesis of QZ59S-SSS involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of monomer zwitterion compounds.
  2. Cyclization: The monomer zwitterion is cyclized using pentafluorophenyl diphenylphosphinate in the presence of anhydrous zinc chloride and diisopropylethylamine in a dichloromethane and dimethylformamide solvent mixture .
  3. Purification: The intermediate products are treated with trifluoroacetic acid to facilitate purification and yield the final cyclic trimer product.

Technical Details

The synthesis process emphasizes maintaining the S-stereochemistry at all chiral centers, which is crucial for the biological activity of QZ59S-SSS. The use of specific reagents and conditions ensures the formation of the desired cyclic structure while minimizing unwanted side reactions.

Molecular Structure Analysis

Structure

QZ59S-SSS features a cyclic trimeric structure composed of thiazole units. The precise molecular formula and structural details can be derived from its synthesis pathway, indicating a robust framework conducive to binding interactions with P-glycoprotein.

Data

The molecular weight and specific stereochemical configurations are critical for understanding its interaction with biological targets. The compound's ability to form extensive hydrophobic contacts with residues within the drug binding site of P-glycoprotein enhances its inhibitory potency .

Chemical Reactions Analysis

Reactions

The synthesis of QZ59S-SSS involves several chemical reactions:

  1. Hydrolysis: Initial hydrolysis steps are performed using sodium hydroxide and trifluoroacetic acid to obtain intermediate products.
  2. Cyclization Reaction: The key cyclization step forms the cyclic trimer, which is essential for its biological activity.

Technical Details

The reaction conditions, including temperature, solvent choice, and reagent concentrations, are optimized to maximize yield and purity while ensuring that the desired stereochemistry is preserved.

Mechanism of Action

Process

QZ59S-SSS functions primarily as an inhibitor of human P-glycoprotein by binding to its drug binding sites, preventing the efflux of various therapeutic agents out of cells. This inhibition increases intracellular concentrations of drugs that would otherwise be expelled, enhancing their efficacy against resistant cancer cells.

Data

Studies have shown that QZ59S-SSS exhibits a significantly lower IC50 value compared to other analogs, indicating its effectiveness as a P-glycoprotein inhibitor . This makes it a promising candidate for overcoming drug resistance in cancer treatments.

Physical and Chemical Properties Analysis

Physical Properties

QZ59S-SSS is characterized by its stability under physiological conditions due to its cyclic structure. This stability is crucial for maintaining its activity in biological systems.

Chemical Properties

The compound's solubility, lipophilicity, and binding affinity to P-glycoprotein are essential chemical properties that influence its pharmacokinetics and bioavailability. The presence of thiazole contributes to its unique chemical behavior, allowing for effective interactions with target proteins .

Applications

Scientific Uses

QZ59S-SSS has potential applications in:

  1. Cancer Therapy: As an inhibitor of P-glycoprotein, it may enhance the effectiveness of chemotherapeutic agents in resistant cancer types.
  2. Drug Development: Its design serves as a template for creating new peptidomimetic compounds aimed at modulating drug transport mechanisms.

Research continues to explore QZ59S-SSS's full potential in clinical settings, focusing on optimizing its efficacy and safety profiles in combination therapies against various cancers.

Introduction to QZ59S-SSS in Multidrug Resistance (MDR) Research

P-Glycoprotein (Pgp/ABCB1) and Its Role in MDR

P-glycoprotein (Pgp/ABCB1) is a 170-kDa ATP-binding cassette (ABC) transporter first identified in 1976 by Juliano and Ling in multidrug-resistant Chinese hamster ovary cells. This transmembrane protein functions as a polyspecific efflux pump, utilizing energy derived from ATP hydrolysis to extrude a remarkably diverse array of amphipathic compounds from cells, including numerous chemotherapeutic agents. The protein comprises two homologous halves, each containing six transmembrane helices (TMHs) forming a large drug-binding cavity and a nucleotide-binding domain (NBD) that hydrolyzes ATP. This structural organization enables Pgp to undergo conformational changes that facilitate substrate translocation from the inner membrane leaflet or cytosol to the extracellular space [3] [9].

The overexpression of Pgp in cancer cells constitutes a major mechanism of multidrug resistance (MDR), significantly compromising clinical chemotherapy outcomes. By actively effluxing chemotherapeutic agents such as paclitaxel, doxorubicin, and vinblastine, Pgp reduces intracellular drug accumulation below therapeutic thresholds. This transporter's polyspecificity stems from its large, flexible hydrophobic drug-binding pocket (approximately 6,000 ų volume) that can accommodate multiple compounds simultaneously through distinct but overlapping binding regions. Biochemical and mutagenesis studies have identified specific residues within this cavity—including Y307, F343, Q725, F728, F978, and V982—that participate in substrate recognition and transport [5] [9].

Table 1: Comparison of P-Glycoprotein Inhibitors in MDR Research

Inhibitor GenerationRepresentative CompoundsMechanistic ApproachClinical Limitations
First GenerationVerapamil, Cyclosporine ACompetitive SubstrateToxicity, CYP3A4 inhibition
Second GenerationValspodar, BiricodarHigh-affinity bindingPharmacokinetic interactions
Third GenerationTariquidar, ZosuquidarNon-competitive inhibitionLow bioavailability
Cyclic Peptide (QZ59S-SSS)N/ABinding site occupancyResearch tool

QZ59S-SSS as a Selenohexapeptide Inhibitor: Historical Context and Discovery

QZ59S-SSS emerged from systematic efforts to develop potent, selective Pgp inhibitors based on the structure of natural cyclic peptides. Its discovery was directly enabled by groundbreaking X-ray crystallographic studies of mouse Pgp (87% identical to human Pgp) conducted by Aller et al. in 2009. Researchers designed QZ59S-SSS as a sulfur-containing analog of the original selenohexapeptide QZ59-Se-SSS used in co-crystallization experiments, replacing selenium atoms with sulfur to enhance chemical stability while maintaining the stereochemical configuration critical for Pgp recognition [3] [6].

This cyclic trimer peptide has a molecular weight of 547 Da and the chemical formula C₂₄H₃₀N₆O₃S₃, featuring a constrained macrocyclic structure formed by three (S)-valine-derived thiazole units connected in a head-to-tail fashion. The "SSS" designation reflects the uniform S-chirality at all three valine-derived stereocenters, a crucial feature that distinguishes it from the less potent RRR stereoisomer. The structure was solved at 4.35 Å resolution (PDB ID: 4M2T), revealing two molecules of QZ59S-SSS bound within the transmembrane drug-binding pocket of mouse Pgp in an outward-facing conformation. This structural elucidation represented a watershed moment in ABC transporter research, providing the first atomic-level insight into inhibitor binding within Pgp's drug-binding cavity [6] [10].

Table 2: Key Milestones in QZ59S-SSS Research

YearMilestoneSignificance
2009First mouse Pgp structure with QZ59-Se-SSSRevealed inhibitor binding sites
2013Synthesis of S-configured thiazole analogEnabled biochemical characterization
2014Corrected structure (PDB 4M2T)Clarified binding geometry
2018Human Pgp homology modelingValidated relevance to human transporter

Significance of QZ59S-SSS in Modulating Substrate-Transporter Interactions

QZ59S-SSS serves as a powerful molecular tool for dissecting Pgp's polyspecificity and transport mechanism. Kinetic analyses using whole-cell assays demonstrate that QZ59S-SSS acts as a potent competitive inhibitor for both the H-site (Hoechst 33342 binding site) and R-site (rhodamine 123/daunorubicin binding site). For Hoechst 33342 transport, QZ59S-SSS exhibits an apparent inhibition constant (KI,app) of 0.15 μM, approximately 13-fold lower than the substrate's apparent Michaelis constant (Km,app = 2 μM). Similarly, for daunorubicin transport, the KI,app of 0.3 μM is two-fold lower than the corresponding Km,app (0.7 μM), indicating high-affinity competition at the R-site [4] [10].

The molecular basis for this broad inhibitory activity was illuminated by crystallographic data showing two QZ59S-SSS molecules occupying spatially distinct but partially overlapping locations within Pgp's drug-binding pocket. The more deeply embedded molecule (Site 1) primarily engages transmembrane helices TM4, TM5, and TM6 through hydrophobic interactions with residues like F343 and V982, while the second molecule (Site 2) interacts with TM2, TM11, and TM12 near Y307 and F728. This binding geometry physically obstructs access to both H- and R-sites, explaining the compound's ability to inhibit transport of diverse substrates. Importantly, mutation of residues Y307, Q725, and V982 to cysteine abolishes QZ59S-SSS binding at its primary sites, yet the inhibitor retains the ability to stimulate ATPase activity via secondary binding sites, underscoring the remarkable adaptability of Pgp's drug-binding cavity [5] [10].

Table 3: Inhibition Parameters of QZ59 Enantiomers

SubstrateBinding SiteQZ59-SSS KI,app (μM)QZ59-RRR KI,app (μM)Inhibition Mechanism
Hoechst 33342H-site0.15 ± 0.025.0 ± 2.0 (competitive) 1.6 ± 0.2 (non-competitive)Mixed-type (RRR)
DaunorubicinR-site0.30 ± 0.051.9 ± 0.3Non-competitive (RRR)
Rhodamine 123R-site0.22 ± 0.042.1 ± 0.4Non-competitive (RRR)

Figure 1: Schematic representation of QZ59S-SSS binding within Pgp's drug-binding pocket, showing occupancy at Site 1 (deep, TMH4-6 interface) and Site 2 (superficial, TMH11-12 interface) that sterically blocks access to classical H- and R-sites.

The stereospecificity of QZ59-Pgp interactions further highlights the precision of molecular recognition: while QZ59S-SSS binds with 2:1 stoichiometry and nanomolar affinity, the RRR diastereomer binds in a 1:1 ratio with significantly reduced potency. This stereochemical preference arises from optimized hydrophobic contacts and hydrogen-bonding networks achievable only with the SSS configuration. The constrained conformation imposed by the thiazole rings and macrocyclic structure provides entropic advantages for binding, making QZ59S-SSS a valuable template for designing new generations of Pgp inhibitors that circumvent the pharmacokinetic limitations of earlier pharmaceutical agents [3] [4].

Table 4: Comprehensive Chemical Identifiers for QZ59S-SSS

Identifier TypeValue
Systematic Name(4S,11S,18S)-4,11,18-Tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1⁵,⁸.1¹²,¹⁵]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione
CAS Registry Number945624-90-8
Molecular FormulaC₂₄H₃₀N₆O₃S₃
Molecular Weight546.75 g/mol
X-ray Structure PDB4M2T (Mouse Pgp complex)
InChI KeyFWRNUSMIPQTUHH-BZSNNMDCSA-N

Properties

CAS Number

945624-90-8

Product Name

QZ59S-SSS

Molecular Formula

C₂₄H₃₀N₆O₃S₃

Molecular Weight

546.73

Synonyms

6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.